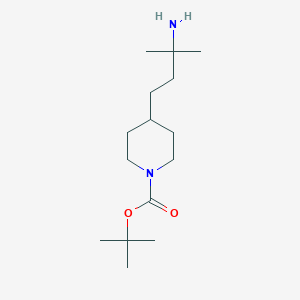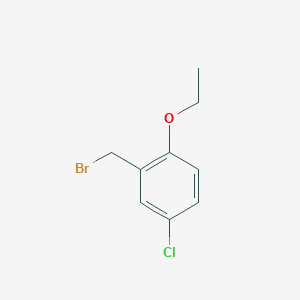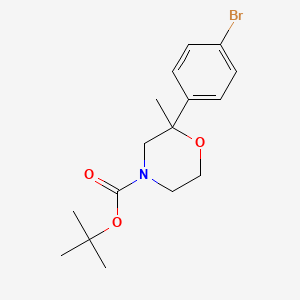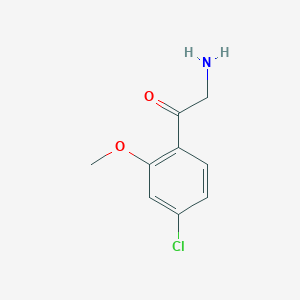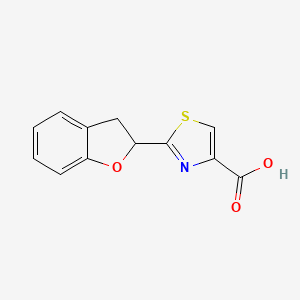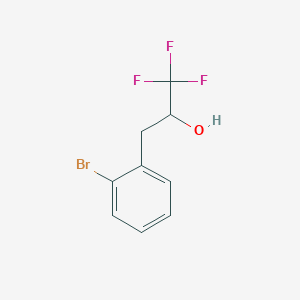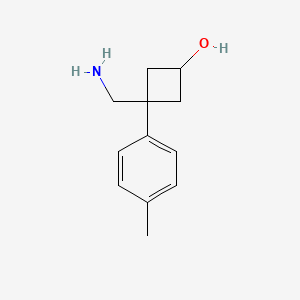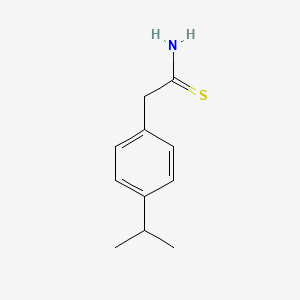
3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol: is a chemical compound with the molecular formula C13H18FNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a benzyl group substituted with a fluorine atom and a methoxy group, attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzyl chloride and piperidine.
Nucleophilic Substitution: The 3-fluoro-4-methoxybenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate 3-(3-fluoro-4-methoxybenzyl)piperidine.
Oxidation: The intermediate is then oxidized to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.
Substitution: The fluorine atom and methoxy group on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-(3-fluoro-4-methoxybenzyl)piperidin-3-one.
Reduction: Formation of 3-(3-fluoro-4-methoxybenzyl)piperidine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Pharmacology: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Medicine:
Drug Development: Explored for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of 3-(3-fluoro-4-methoxybenzyl)piperidin-3-ol depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity towards these targets. The piperidine ring can also play a role in its overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
- 3-(3-Fluoro-4-methylbenzyl)piperidine
- 4-(3-Fluoro-4-methoxybenzyl)piperidine hydrochloride
- 2-(3-Fluorobenzyl)piperidine hydrochloride
Comparison:
- Structural Differences: The presence of different substituents on the benzyl ring (e.g., methoxy vs. methyl) can significantly impact the compound’s chemical and biological properties.
- Unique Features: The combination of the fluorine atom and methoxy group in 3-(3-fluoro-4-methoxybenzyl)piperidin-3-ol provides unique electronic and steric effects, potentially enhancing its reactivity and selectivity in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H18FNO2 |
|---|---|
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C13H18FNO2/c1-17-12-4-3-10(7-11(12)14)8-13(16)5-2-6-15-9-13/h3-4,7,15-16H,2,5-6,8-9H2,1H3 |
Clé InChI |
UYNPWZRRJHJEAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2(CCCNC2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


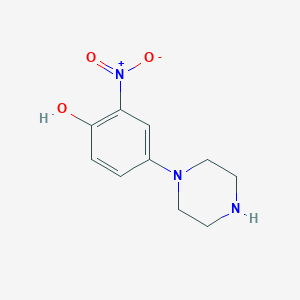
![[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
![2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13590916.png)
